1-[1-(1-Benzothiophen-2-yl)ethyl]-3-(1-methylpiperidin-4-yl)urea
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Overview
Description
1-[1-(1-Benzothiophen-2-yl)ethyl]-3-(1-methylpiperidin-4-yl)urea is a synthetic organic compound that features a benzothiophene moiety, a piperidine ring, and a urea linkage. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 1-[1-(1-Benzothiophen-2-yl)ethyl]-3-(1-methylpiperidin-4-yl)urea typically involves the following steps:
Formation of the Benzothiophene Moiety: This can be achieved through various cyclization reactions involving thiophenes and benzene derivatives.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Urea Linkage Formation: The final step involves the reaction of an isocyanate with an amine to form the urea linkage.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[1-(1-Benzothiophen-2-yl)ethyl]-3-(1-methylpiperidin-4-yl)urea can undergo various chemical reactions:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the urea linkage or the benzothiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-(1-Benzothiophen-2-yl)ethyl]-3-(1-methylpiperidin-4-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its interaction with various biological targets.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(1-Benzothiophen-2-yl)ethyl]-3-(1-methylpiperidin-4-yl)urea involves its interaction with specific molecular targets. The benzothiophene moiety can bind to various receptors and enzymes, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]piperidine
- 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]pyrrolidine
- 1-[2-(4-{3-[4-(2-pyrrolidin-1-ylethoxy)benzyl]-1-benzothiophen-2-yl}phenoxy)ethyl]pyrrolidine .
Properties
IUPAC Name |
1-[1-(1-benzothiophen-2-yl)ethyl]-3-(1-methylpiperidin-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-12(16-11-13-5-3-4-6-15(13)22-16)18-17(21)19-14-7-9-20(2)10-8-14/h3-6,11-12,14H,7-10H2,1-2H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNLUWKPRQTTML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2S1)NC(=O)NC3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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